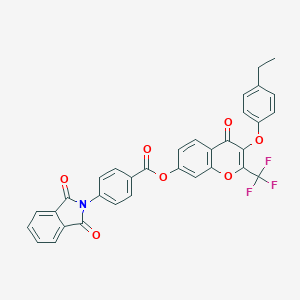
3-(4-ethylphenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl 4-(1,3-dioxoisoindolin-2-yl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-ethylphenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl 4-(1,3-dioxoisoindolin-2-yl)benzoate is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of 3-(4-ethylphenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl 4-(1,3-dioxoisoindolin-2-yl)benzoate involves the inhibition of various enzymes and signaling pathways that are involved in cancer cell growth and inflammation. It has been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and cell division, leading to the inhibition of cancer cell growth. It also inhibits the NF-κB signaling pathway, which is involved in inflammation and oxidative stress-related diseases.
Biochemical and Physiological Effects:
3-(4-ethylphenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl 4-(1,3-dioxoisoindolin-2-yl)benzoate has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells, leading to the inhibition of cancer cell growth. It also has anti-inflammatory and antioxidant properties, which make it a potential candidate for the treatment of various inflammatory and oxidative stress-related diseases.
Advantages and Limitations for Lab Experiments
One of the major advantages of using 3-(4-ethylphenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl 4-(1,3-dioxoisoindolin-2-yl)benzoate in lab experiments is its potential as a cancer therapy agent. It has shown promising results in inhibiting the growth of cancer cells, making it a potential candidate for the development of new cancer therapies. However, one of the limitations of using this compound is its potential toxicity, which needs to be further studied and evaluated before it can be used in clinical trials.
Future Directions
There are several future directions for the study of 3-(4-ethylphenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl 4-(1,3-dioxoisoindolin-2-yl)benzoate. One of the major areas of research is in the development of new cancer therapies, where this compound has shown promising results in inhibiting the growth of cancer cells. It can also be further studied for its anti-inflammatory and antioxidant properties, which make it a potential candidate for the treatment of various inflammatory and oxidative stress-related diseases. Additionally, further studies need to be conducted to evaluate its potential toxicity and safety before it can be used in clinical trials.
Synthesis Methods
The synthesis of 3-(4-ethylphenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl 4-(1,3-dioxoisoindolin-2-yl)benzoate involves the reaction of 4-(1,3-dioxoisoindolin-2-yl)benzoic acid with 3-(4-ethylphenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-ol in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then purified through column chromatography to obtain the desired compound.
Scientific Research Applications
3-(4-ethylphenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl 4-(1,3-dioxoisoindolin-2-yl)benzoate has been extensively studied in scientific research for its potential applications in various fields. One of the major areas of research is in the field of cancer therapy, where this compound has shown promising results in inhibiting the growth of cancer cells. It has also been studied for its anti-inflammatory and antioxidant properties, which make it a potential candidate for the treatment of various inflammatory and oxidative stress-related diseases.
properties
Molecular Formula |
C33H20F3NO7 |
|---|---|
Molecular Weight |
599.5 g/mol |
IUPAC Name |
[3-(4-ethylphenoxy)-4-oxo-2-(trifluoromethyl)chromen-7-yl] 4-(1,3-dioxoisoindol-2-yl)benzoate |
InChI |
InChI=1S/C33H20F3NO7/c1-2-18-7-13-21(14-8-18)42-28-27(38)25-16-15-22(17-26(25)44-29(28)33(34,35)36)43-32(41)19-9-11-20(12-10-19)37-30(39)23-5-3-4-6-24(23)31(37)40/h3-17H,2H2,1H3 |
InChI Key |
UUYQKFBUXLIGLQ-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)OC2=C(OC3=C(C2=O)C=CC(=C3)OC(=O)C4=CC=C(C=C4)N5C(=O)C6=CC=CC=C6C5=O)C(F)(F)F |
Canonical SMILES |
CCC1=CC=C(C=C1)OC2=C(OC3=C(C2=O)C=CC(=C3)OC(=O)C4=CC=C(C=C4)N5C(=O)C6=CC=CC=C6C5=O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(4-bromophenyl)-3-(3-pyridinyl)-5-[3-(trifluoromethyl)phenyl]dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(3H,5H)-dione](/img/structure/B284601.png)
![2-(4-chlorophenyl)-5-(4-methoxyphenyl)-3-[4-(trifluoromethyl)phenyl]dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(3H,5H)-dione](/img/structure/B284604.png)
![N-cycloheptyl-N'-[2-(trifluoromethyl)-1,3-benzodioxol-2-yl]urea](/img/structure/B284610.png)
![N-(2-chloro-4-fluorophenyl)-N'-[2-(trifluoromethyl)-1,3-benzodioxol-2-yl]urea](/img/structure/B284611.png)
![N-(4-fluorophenyl)-N'-[2-(trifluoromethyl)-1,3-benzodioxol-2-yl]urea](/img/structure/B284612.png)
![N-benzyl-N-methyl-N'-[2-(trifluoromethyl)-1,3-benzodioxol-2-yl]urea](/img/structure/B284616.png)
![N-[5-chloro-2-(trifluoromethyl)-1,3-benzodioxol-2-yl]-3,4-dihydro-2(1H)-isoquinolinecarboxamide](/img/structure/B284618.png)
![N-[5-chloro-2-(trifluoromethyl)-1,3-benzodioxol-2-yl]azepane-1-carboxamide](/img/structure/B284619.png)
![N-[5-chloro-2-(trifluoromethyl)-1,3-benzodioxol-2-yl]-1-indolinecarboxamide](/img/structure/B284620.png)
![N-[5-chloro-2-(trifluoromethyl)-1,3-benzodioxol-2-yl]-N'-[5-(methylsulfonyl)-1,3-benzothiazol-2-yl]urea](/img/structure/B284622.png)
![N-[5-chloro-2-(trifluoromethyl)-1,3-benzodioxol-2-yl]-N'-(tetrahydrofuran-2-ylmethyl)urea](/img/structure/B284623.png)
![Dimethyl 2-[({[2-(trifluoromethyl)-1,3-benzodioxol-2-yl]amino}carbonyl)amino]terephthalate](/img/structure/B284628.png)
![Ethyl 1-({[5-chloro-2-(trifluoromethyl)-1,3-benzodioxol-2-yl]amino}carbonyl)-3-piperidinecarboxylate](/img/structure/B284631.png)
![N-(5-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-1-adamantanecarboxamide](/img/structure/B284634.png)